![molecular formula C13H14Cl2N2O3 B2881280 4-[2-(2,6-Dichlorophenoxy)acetyl]piperazine-1-carbaldehyde CAS No. 866152-58-1](/img/structure/B2881280.png)
4-[2-(2,6-Dichlorophenoxy)acetyl]piperazine-1-carbaldehyde
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Description
4-[2-(2,6-Dichlorophenoxy)acetyl]piperazine-1-carbaldehyde is a chemical compound with the molecular formula C13H14Cl2N2O3 . It has a molecular weight of 317.17 . The compound is also known by registry numbers ZINC000004105377 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 4-[2-(2,6-Dichlorophenoxy)acetyl]piperazine-1-carbaldehyde, has been a topic of interest in recent years . One method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .Molecular Structure Analysis
The molecular structure of 4-[2-(2,6-Dichlorophenoxy)acetyl]piperazine-1-carbaldehyde consists of 13 Carbon atoms, 14 Hydrogen atoms, 2 Chlorine atoms, 2 Nitrogen atoms, and 3 Oxygen atoms . The SMILES notation for this compound is Clc1cccc(Cl)c1OCC(=O)N1CCN(CC1)C=O .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-[2-(2,6-Dichlorophenoxy)acetyl]piperazine-1-carbaldehyde include its molecular weight (317.17) and its molecular formula (C13H14Cl2N2O3) . The solubility of this compound in DMSO is unknown .Scientific Research Applications
Synthesis and Antimicrobial Activities
- Researchers synthesized novel derivatives of 1,2,4-Triazole, including those with a piperazine component, and assessed their antimicrobial activities. Some derivatives showed good or moderate activities against test microorganisms (Bektaş et al., 2010).
Structural Analysis and Applications
- A study on Levocetirizinium dipicrate, a compound structurally related to piperazine, provided insights into molecular interactions and hydrogen bonding, contributing to understanding the chemistry of piperazine derivatives (Jasinski et al., 2010).
Pharmacological Evaluation
- Novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine were synthesized and evaluated for antidepressant and antianxiety activities, highlighting the therapeutic potential of piperazine derivatives (Kumar et al., 2017).
Chemical Behavior and Reactions
- Research on the behavior of 1.2.4‐Triazin‐Derivate in various chemical reactions, including those involving piperazine, contributes to understanding the chemical properties and potential applications of such compounds (Mustafa et al., 1970).
Synthesis of Piperazine Derivatives
- The synthesis of novel 5-(1-Adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles and related derivatives, including piperazine components, was explored for antimicrobial and anti-inflammatory activities (Al-Omar et al., 2010).
Visible-Light-Driven Synthesis
- A study on the synthesis of 2-Substituted Piperazines using visible light-driven protocols demonstrates the innovative methods in synthesizing piperazine derivatives, important in medicinal chemistry (Gueret et al., 2020).
Metabolism Studies
- Research on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats provides insights into the biological processing of piperazine derivatives, which is crucial for pharmaceutical applications (Jiang et al., 2007).
Fluorescence Properties
- The study on the synthesis and fluorescence properties of novel indol-3yl-thiazolo[3,2-a][1,3,5]triazines and indole-3-carbaldehyde Schiff Bases, involving piperazine derivatives, highlights their potential as organic fluorescent materials (Sravanthi et al., 2015).
properties
IUPAC Name |
4-[2-(2,6-dichlorophenoxy)acetyl]piperazine-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O3/c14-10-2-1-3-11(15)13(10)20-8-12(19)17-6-4-16(9-18)5-7-17/h1-3,9H,4-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLNXBWVLCQJCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C(=O)COC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2,6-Dichlorophenoxy)acetyl]piperazine-1-carbaldehyde |
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